Neotuberostemonon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Neotuberostemonone is a natural product isolated from the roots of the Neotuberostemon species of plants. It is a sesquiterpene lactone that has been studied for its potential medicinal properties. It has been found to possess anti-inflammatory, anti-tumor, anti-microbial, and anti-allergic activities.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

Neotuberostemonon könnte als Teil der Nanomedizin möglicherweise in der Krebstherapie eingesetzt werden {svg_1}. Nanomedizin wurde für die Behandlung von Krankheiten entwickelt und angewendet, wobei der Schwerpunkt insbesondere auf der Krebstherapie liegt {svg_2}. Sie wurden in verschiedenen fortschrittlichen Bereichen eingesetzt, darunter Diagnostik, Impfstoffe, Immuntherapie, Gentherapie und Tissue Engineering {svg_3}.

Diagnostik

This compound könnte möglicherweise für die Diagnose von Krankheiten eingesetzt werden {svg_4}. Plasmonische Metasflächen werden in der Biosensorik weit verbreitet eingesetzt, um die Wechselwirkung zwischen Licht und Biomolekülen durch die Effekte der Nahfeld-Einschränkung zu verbessern {svg_5}. In Kombination mit der Biofunktionalisierung wird die plasmonische Metasflächen-Sensorik als praktikable Strategie zur Verbesserung der Biomarker-Detektionstechnologien angesehen {svg_6}.

Impfstoffe

This compound könnte möglicherweise bei der Entwicklung von Impfstoffen eingesetzt werden {svg_7}. Adjuvantien sind unverzichtbare Bestandteile von Impfstoffen {svg_8}. Sie können als Immunstimulanzien und als Trägersysteme kategorisiert werden {svg_9}. Immunstimulanzien sind Gefahrensignalmoleküle, die zur Reifung und Aktivierung von antigenpräsentierenden Zellen (APCs) führen, indem sie Toll-like-Rezeptoren (TLRs) und andere Mustererkennungsrezeptoren (PRRs) ansprechen, um die Produktion von Antigensignalen und kostimulatorischen Signalen zu fördern, wodurch die adaptiven Immunantworten verstärkt werden {svg_10}.

Immuntherapie

This compound könnte möglicherweise in der Immuntherapie eingesetzt werden {svg_11}. Die Tumorimmuntherapie entfaltet ihre Antitumorwirkung durch die Stimulation und Verstärkung der Immunantwort des Körpers {svg_12}. Sie ist zu einer weiteren wichtigen Modalität der Antitumortherapie geworden, die im Vergleich zu Chemotherapie, Strahlentherapie und zielgerichteter Therapie eine signifikante klinische Wirksamkeit und Vorteile aufweist {svg_13}.

Gentherapie

This compound könnte möglicherweise für die Gentherapie eingesetzt werden {svg_14}. Die sichere, effiziente und stabile Expression exogener Gene in Zellen ist entscheidend für den Erfolg der Gentherapie, die eng mit den in der Gentherapie verwendeten Vektoren zusammenhängt {svg_15}. Nicht-virale Vektoren haben die Vorteile der Nicht-Infektiosität, der kontrollierbaren chemischen Struktur und der unbegrenzten Vektor-Kapazität, aber die Transfektionsrate ist niedrig {svg_16}.

Tissue Engineering

This compound könnte möglicherweise im Tissue Engineering eingesetzt werden {svg_17}. Engineerte Modelle haben sich als relevante in-vitro-Werkzeuge herauskristallisiert, um das translationale Potenzial neuer Therapien vom Labortisch bis zum Patientenbett schnell und kostengünstig vorherzusagen {svg_18}. Die Prinzipien, die bei der Entwicklung von gewebe-engineered Konstrukten angewendet werden, bilden die Grundlage für die Entwicklung relevanter in-vitro-Modelle {svg_19}.

Wirkmechanismus

Target of Action

Neotuberostemonone is an alkaloid that can be isolated from the roots of Stemona mairei . It primarily targets lung fibroblasts and macrophages .

Mode of Action

Neotuberostemonone interacts with its targets by regulating Hypoxia-inducible factor 1-alpha (HIF-1α) signaling . This interaction inhibits the differentiation of lung fibroblasts into myofibroblasts and suppresses the recruitment and activation of macrophages .

Biochemical Pathways

The compound affects the HIF-1α signaling pathway, which plays a crucial role in cellular responses to hypoxia. By regulating this pathway, Neotuberostemonone can control the differentiation of fibroblasts and the activity of macrophages .

Pharmacokinetics

It is known to be soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

Neotuberostemonone has been shown to ameliorate pulmonary fibrosis by suppressing Transforming growth factor-beta (TGF-β) and Stromal cell-derived factor 1 (SDF-1) secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways . It also inhibits osteoclastogenesis via blockade of the NF-κB pathway .

Action Environment

The action of Neotuberostemonone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the compound’s solubility in different solvents suggests that its action can be influenced by the chemical environment .

Biochemische Analyse

Biochemical Properties

Neotuberostemonone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit osteoclastogenesis by blocking the NF-κB pathway . Additionally, Neotuberostemonone interacts with macrophages and fibroblasts, suppressing the secretion of TGF-β and SDF-1 via the PI3K-dependent AKT and ERK pathways . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular signaling pathways.

Cellular Effects

Neotuberostemonone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating HIF-1α signaling . This regulation impacts cellular metabolism and gene expression, demonstrating the compound’s potential in treating fibrotic diseases. Furthermore, Neotuberostemonone’s effects on macrophages and fibroblasts suggest its role in modulating immune responses and cellular communication.

Molecular Mechanism

At the molecular level, Neotuberostemonone exerts its effects through binding interactions with biomolecules and enzyme inhibition. It inhibits the NF-κB pathway, which is crucial for the regulation of immune responses and inflammation . Additionally, Neotuberostemonone’s interaction with the PI3K-dependent AKT and ERK pathways further elucidates its role in cellular signaling and gene expression . These molecular mechanisms underscore the compound’s potential as a therapeutic agent in inflammatory and fibrotic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neotuberostemonone have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. While specific data on Neotuberostemonone’s temporal effects are limited, general guidelines suggest that stock solutions should be stored aliquoted in tightly sealed vials and used within one month to maintain stability . Avoiding repeated freeze-thaw cycles is also recommended to preserve the compound’s efficacy.

Dosage Effects in Animal Models

The effects of Neotuberostemonone vary with different dosages in animal models. Studies have shown that the compound can ameliorate pulmonary fibrosis by suppressing TGF-β and SDF-1 secretion at specific dosages High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications

Metabolic Pathways

Neotuberostemonone is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of the NF-κB pathway and its regulation of HIF-1α signaling suggest its role in modulating metabolic flux and metabolite levels . These interactions highlight the compound’s potential in influencing metabolic processes and cellular energy balance.

Transport and Distribution

Within cells and tissues, Neotuberostemonone is transported and distributed through interactions with transporters and binding proteins. While specific data on Neotuberostemonone’s transport mechanisms are limited, general principles suggest that the compound’s distribution is influenced by its chemical properties and interactions with cellular components . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

Neotuberostemonone’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its efficacy in cellular processes

Eigenschaften

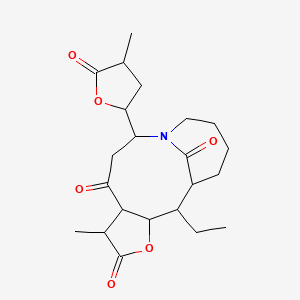

IUPAC Name |

2-ethyl-6-methyl-10-(4-methyl-5-oxooxolan-2-yl)-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO6/c1-4-13-14-7-5-6-8-23(20(14)25)15(17-9-11(2)21(26)28-17)10-16(24)18-12(3)22(27)29-19(13)18/h11-15,17-19H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQGOWAOLJKTQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN(C2=O)C(CC(=O)C3C1OC(=O)C3C)C4CC(C(=O)O4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Are there other alkaloids similar to neotuberostemonone found in Stemona mairei?

A2: Yes, the research on Stemona mairei led to the isolation of several other alkaloids, including neotuberostemoninol, bisdehydroneotuberostemonine, and epoxytuberostemonone. [] The structural similarities between these compounds suggest a potential for shared biosynthetic pathways and possibly related bioactivities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.